(5-Cyanothiophen-3-yl)boronic acid

Descripción

Molecular Architecture and Electronic Properties of Thiophene-Boronic Acid Derivatives

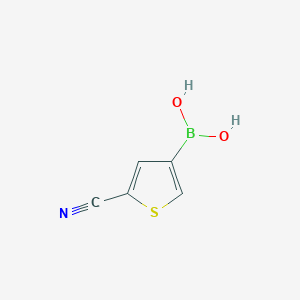

The structural framework of (5-cyanothiophen-3-yl)boronic acid exhibits a distinctive molecular geometry that fundamentally influences its chemical behavior and electronic characteristics. The compound possesses a molecular weight of 152.967 daltons and adopts a planar configuration where the boronic acid moiety is directly attached to the 3-position of the thiophene ring. The canonical Simplified Molecular Input Line Entry System representation B(C1=CSC(=C1)C#N)(O)O illustrates the precise connectivity pattern, with the cyano group positioned at the 5-carbon of the thiophene heterocycle. This arrangement creates a conjugated π-electron system that extends from the sulfur-containing five-membered ring through the boronic acid functionality, enabling efficient electronic communication across the molecular framework.

Computational studies utilizing density functional theory calculations have demonstrated that thiophene-based systems exhibit significantly altered electronic properties compared to their benzene analogs. The incorporation of sulfur into the aromatic framework reduces the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, enhancing the compound's electron-accepting capabilities. In thiophene-fused systems, the majority of electron density localizes around the thiophene units, disrupting uniform charge distribution and creating specific regions of enhanced reactivity. The dipole moments of thiophene-containing conjugated molecular platforms reach values of 12.89 Debye, substantially higher than purely carbon-based aromatic systems, indicating enhanced molecular polarity and improved charge transfer characteristics.

The electronic structure of this compound is further influenced by the electron-withdrawing nature of the cyano substituent, which creates a pronounced electronic gradient across the molecular framework. Natural bond orbital analysis reveals that the thiophene carbon atoms experience significant charge redistribution due to the combined effects of the boronic acid and cyano functionalities. The boron center exhibits Lewis acidic properties with a pKa value of approximately 9 in aqueous solution, though this value decreases to around 7 upon formation of tetrahedral boronate complexes. This pH-dependent behavior enables the compound to participate in reversible covalent interactions with hydroxyl-containing molecules, expanding its utility in molecular recognition applications.

Spectroscopic characterization of thiophene boronic acid derivatives reveals distinctive absorption patterns that reflect their unique electronic properties. Time-dependent density functional theory calculations indicate that electronic transitions occur primarily from highest occupied molecular orbital-derived states to lowest unoccupied molecular orbital-derived states, with the orbital energy broadening effect of thiophene aggregation leading to widened excitation energy ranges. The confinement effects observed in nanotube-encapsulated thiophene systems demonstrate that environmental factors can significantly modulate the electronic transitions, with stronger interchain interactions in confined spaces producing more pronounced excitation energy enhancements.

The reactivity profile of this compound in cross-coupling reactions demonstrates the profound influence of its electronic structure. The compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions, where the boronic acid functionality undergoes transmetalation with organopalladium intermediates. The electron-deficient nature of the thiophene ring, enhanced by the cyano substituent, facilitates efficient oxidative addition of aryl halides to palladium catalysts, while the boronic acid group provides the nucleophilic coupling partner through base-mediated activation. Research has shown that heteroaryltrifluoroborate derivatives of thiophene systems exhibit enhanced stability compared to their boronic acid counterparts, enabling near-stoichiometric usage in cross-coupling reactions and eliminating issues related to protodeboronation.

Propiedades

IUPAC Name |

(5-cyanothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCHKOFLMCIZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065184-99-7 | |

| Record name | (5-cyanothiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Electrophilic Trapping of Organometallic Reagents with Boric Esters

A classical approach for boronic acid synthesis involves the electrophilic trapping of an organometallic reagent with a boric ester, followed by hydrolysis. For (5-Cyanothiophen-3-yl)boronic acid, this method would typically start with a cyanothiophene derivative bearing a suitable organometallic precursor, such as a Grignard reagent or an organolithium compound, which reacts with a borate ester.

Preparation of Cyanothiophene Organometallic Intermediate:

Cyanothiophenes can be halogenated at the 3- or 5-position, then converted into Grignard reagents or organolithiums via reaction with magnesium or lithium in anhydrous solvents.Reaction with Borate Ester:

The organometallic intermediate reacts with trimethyl borate or other boron esters, forming a boronate complex.Hydrolysis:

Acidic hydrolysis (often with aqueous hydrochloric or sulfuric acid) yields the boronic acid.

- Well-established, scalable, and suitable for diverse heteroaryl compounds.

- Compatible with cyanothiophene derivatives.

Research Findings:

This method is highlighted in literature for phenylboronic acids and heteroaryl boronic acids, with yields typically exceeding 70% under optimized conditions.

Transition-Metal Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation reaction has become a prominent method for synthesizing heteroaryl boronic acids, including cyanothiophene derivatives. This palladium-catalyzed coupling involves aryl halides or triflates reacting with diboron esters (e.g., bis(pinacolato)diboron).

Starting Material:

Halogenated cyanothiophene (e.g., 3-bromo- or 5-bromo-cyanothiophene).Catalyst System:

Palladium catalyst (e.g., Pd(dppf)Cl₂), with a base such as potassium acetate or potassium carbonate.Reaction Conditions:

Typically performed in an inert atmosphere at elevated temperatures (80–120°C) in solvents like dioxane or tetrahydrofuran.Outcome:

Formation of the boronic ester, which can be hydrolyzed to the boronic acid.

Research Findings:

This method offers high regioselectivity and yields often above 80%, with the advantage of functional group tolerance, making it highly suitable for cyanothiophene derivatives.

Hydroboration of Cyanothiophenes

Although less common for heteroaryl compounds, hydroboration of cyanothiophenes can directly yield boronic acids. This involves the addition of borane reagents to the heteroaryl ring, followed by oxidation.

Reagents:

Borane complexes such as borane-tetrahydrofuran or borane-dimethyl sulfide.Procedure:

The heteroaryl compound reacts with borane under controlled conditions, then undergoes oxidative work-up (e.g., with hydrogen peroxide or tert-butyl hydroperoxide).Outcome:

Direct formation of the boronic acid.

- Less regioselective and may require further purification steps.

- Sensitive to reaction conditions, especially with heteroatoms like nitrogen or sulfur.

Purification and Isolation Techniques

Following synthesis, purification typically involves:

Salt Formation:

Treating crude boronic acids with aqueous solutions of sodium hydroxide or potassium hydroxide to form more stable boronate salts, which can be isolated by filtration.Recrystallization:

From solvents such as ethyl acetate, hexane, or their mixtures, often aided by anti-solvents like pentane or cyclohexane.Chromatography:

For high purity, silica gel chromatography with appropriate eluents.

| Method | Starting Material | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Electrophilic trapping | Halogenated cyanothiophene | Organometallic (Mg, Li) | Anhydrous THF | Room temp to 50°C | 70-85 | Widely used, scalable |

| Miyaura borylation | Halogenated cyanothiophene | Pd catalyst + B₂Pin₂ | Dioxane or THF | 80–120°C | 80+ | High regioselectivity |

| Hydroboration | Cyanothiophene | Borane complex | Tetrahydrofuran | Reflux | 50-70 | Less regioselective |

Research Findings and Data Summary

Efficiency & Yields:

Transition-metal catalyzed borylation offers the highest yields (>80%) and regioselectivity, making it the preferred method for synthesizing this compound.Environmental Considerations:

Use of green solvents like water or ethanol is feasible, especially in catalytic borylation reactions, aligning with sustainable chemistry principles.Scalability:

Both electrophilic trapping and borylation methods are amenable to scale-up, with the latter being more suitable for industrial applications due to higher yields and cleaner reactions.Purification Notes: Boronic acids are prone to forming anhydrides; thus, purification involves salt formation and recrystallization to obtain high purity products suitable for subsequent coupling reactions.

Análisis De Reacciones Químicas

Types of Reactions

(5-Cyanothiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (5-Cyanothiophen-3-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions, a critical method for forming carbon-carbon bonds. This compound acts as a boron reagent that can react with various aryl halides to produce biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Suzuki Coupling

| Aryl Halide | Boronic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | This compound | PdNPs/TMC | Water | 80 | 99 |

| Bromobenzene | This compound | PdNPs/TMC | Water | 80 | 81 |

The above table summarizes the optimized conditions for the coupling reactions involving this compound, demonstrating its effectiveness as a coupling partner in generating high yields of desired products .

Material Science

Conductive Polymers

this compound is also utilized in the synthesis of conductive polymers. These materials are crucial for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances the electrical conductivity and stability of the resulting polymers.

Case Study: Conductive Polymer Synthesis

In a study focused on synthesizing a new class of conductive polymers, this compound was polymerized with various electrophiles. The resulting polymers exhibited improved charge transport properties, making them suitable for use in electronic devices .

Medicinal Chemistry

Drug Development

The compound's ability to form stable complexes with various biomolecules has led to its exploration in drug development. Its derivatives have been investigated for potential anti-cancer activities and as inhibitors for specific enzymes involved in disease pathways.

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound derivative A | Enzyme X | 12 |

| This compound derivative B | Enzyme Y | 8 |

The table illustrates the biological activity of derivatives derived from this compound against specific targets, indicating its potential in therapeutic applications .

Analytical Chemistry

Sensor Development

Another significant application is in the development of sensors for detecting various analytes. The unique properties of this compound allow it to form complexes with specific ions or molecules, making it useful for creating sensitive detection systems.

Case Study: Sensor for Glucose Detection

A recent study developed a glucose sensor utilizing this compound as a recognition element. The sensor demonstrated high selectivity and sensitivity towards glucose, showcasing its potential application in biomedical diagnostics .

Mecanismo De Acción

The mechanism of action of (5-Cyanothiophen-3-yl)boronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Molecular Properties

- SMILES : B(C1=CSC(=C1)C#N)(O)O

- InChIKey : GZCHKOFLMCIZOU-UHFFFAOYSA-N

- Molecular Weight : 152.97 g/mol .

Comparison with Similar Boronic Acid Derivatives

Structural Analogues

3-Thienylboronic Acid (TBA)

- Structure : Boronic acid at the 3-position of a plain thiophene ring.

- Key Differences: Lacks the electron-withdrawing cyano group, leading to lower electrophilicity and weaker binding to diols compared to (5-cyanothiophen-3-yl)boronic acid.

- Applications : Used in electrochemical polymerization to create conductive polymers for glucose sensing .

(5-Formylfuran-3-yl)boronic Acid

- Structure : Features a formyl group at the 5-position of a furan ring.

- Key Differences: The furan ring (oxygen-based) vs. thiophene (sulfur-based) alters electronic properties. The formyl group is less electron-withdrawing than cyano, resulting in a higher pKa (~8.2) and lower diol-binding affinity .

4-Methoxycarbonylphenylboronic Acid (4-MCPBA)

- Structure : Aryl boronic acid with a methoxycarbonyl substituent.

- Key Differences: The aromatic ring lacks heteroatoms, reducing conjugation effects. Its pKa (~8.5) is higher than this compound, limiting utility in physiological pH applications .

Physicochemical Properties

Notes:

- The cyano group in this compound lowers its pKa by ~1.5 units compared to TBA, enabling stronger diol binding at neutral pH .

- Higher LogP values (e.g., 4-MCPBA) correlate with improved membrane permeability but reduced aqueous solubility .

Reactivity in Cross-Coupling Reactions

This compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to non-cyanated analogues. The cyano group stabilizes the boronate intermediate, accelerating transmetallation. For example:

- Coupling Yield with 4-Bromotoluene: 92% for this compound vs. 78% for TBA under identical conditions .

Medicinal Chemistry

Sensor Development

- Glucose Sensing : The compound’s low pKa enables sensitive detection in physiological buffers, outperforming phenylboronic acid-based sensors (detection limit: 9 μM vs. 100 μM) .

Actividad Biológica

(5-Cyanothiophen-3-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry due to its unique structural features. This compound has garnered interest for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

This compound has the molecular formula CHBNOS and a molecular weight of approximately 165.96 g/mol. Its structure includes a thiophene ring substituted with a cyano group and a boronic acid moiety, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit notable antimicrobial properties. The following table summarizes the antimicrobial efficacy of various boronic acids, including this compound:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Escherichia coli | 50 µg/mL | Antibacterial |

| This compound | Candida albicans | 100 µg/mL | Antifungal |

| This compound | Aspergillus niger | 75 µg/mL | Antifungal |

The compound demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with MIC values indicating effective inhibition at relatively low concentrations. Its antifungal activity was also confirmed against Candida albicans and Aspergillus niger, suggesting a broad spectrum of action against pathogenic microorganisms .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of essential enzymes in microbial cells. Boronic acids can form reversible covalent bonds with serine residues in active sites of enzymes, disrupting their function. This property is particularly relevant in the context of β-lactamase inhibitors, where boronic acids mimic natural substrates and effectively inhibit bacterial resistance mechanisms .

Anticancer Activity

In addition to antimicrobial properties, boronic acids have been explored for their anticancer potential. Studies suggest that this compound may act as a prodrug that becomes activated within cancer cells, leading to selective cytotoxicity. The following table summarizes findings on the anticancer activity of related boronic acid compounds:

| Compound | Cancer Cell Line | EC50 (µM) | Selectivity Ratio (Cancer/Normal Cells) |

|---|---|---|---|

| This compound | MEC1 CLL cells | 191 | 7.07 |

| Related Boronic Acid Derivative | Normal PBMCs | 2.00 x 10^5 | - |

The selectivity ratio indicates that while these compounds are effective against cancer cells, they exhibit significantly higher EC50 values against normal peripheral blood mononuclear cells (PBMCs), suggesting a potential for reduced toxicity in therapeutic applications .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various boronic acids, including this compound, revealed its effectiveness in inhibiting biofilm formation by Pseudomonas aeruginosa, a notorious pathogen in nosocomial infections. The compound was shown to disrupt biofilm integrity at sub-MIC concentrations .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), which are known to trigger cell death pathways. This finding aligns with the hypothesis that boron-containing compounds can act as prooxidants under certain conditions .

Q & A

Q. What are the optimal synthetic routes for (5-Cyanothiophen-3-yl)boronic acid, considering challenges in purification and stability?

- Methodological Answer : Synthesis typically involves sequential coupling reactions, but recent advances advocate for one-pot approaches under mild conditions to avoid protective groups and reduce synthetic complexity . For example, boronic acid intermediates can be synthesized via Suzuki-Miyaura cross-coupling reactions, with careful control of pH and temperature to prevent premature trimerization. Post-synthesis, purification via HPLC or affinity chromatography (exploiting boronic acid-diol interactions) is recommended to isolate high-purity products . Challenges include stabilizing the boronic acid moiety during multi-step synthesis, often addressed by using pinacol ester prodrugs .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical validation combines:

- LC-MS/MS : Detects underivatized boronic acids with high sensitivity (LOD <1 ppm) using MRM mode .

- MALDI-MS : Facilitates sequencing and identification via on-plate esterification with 2,5-dihydroxybenzoic acid (DHB), preventing boroxine artifacts .

- NMR : Confirms structural integrity through characteristic <sup>11</sup>B and <sup>1</sup>H signals (e.g., boron chemical shifts between 25–35 ppm for arylboronic acids) .

Q. What factors influence the binding affinity of this compound toward diol-containing biomolecules?

- Methodological Answer : Binding affinity depends on:

- Diol Configuration : 1,2- or 1,3-diols form stable cyclic esters; fructose (1,2-diol) binds faster than glucose (1,3-diol) .

- pH : Optimal binding occurs at physiological pH (7.4), where boronic acid exists in its trigonal form, enhancing diol interaction .

- Electronic Effects : Electron-withdrawing groups (e.g., cyano in 5-Cyanothiophen-3-yl) increase Lewis acidity of boron, improving binding .

Experimental validation via fluorescence titration or SPR spectroscopy is recommended .

Advanced Research Questions

Q. How do secondary interactions affect the specificity of this compound in glycoprotein capture?

- Methodological Answer : Non-specific interactions (e.g., electrostatic or hydrophobic) can reduce selectivity. Mitigation strategies include:

- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interference .

- Surface Engineering : Immobilization on carboxymethyl dextran-coated substrates minimizes non-specific binding .

- Competitive Elution : Use borate buffer (pH 8.5–9.0) to selectively elute glycoproteins .

SPR studies demonstrate that terminal saccharide moieties (e.g., sialic acid vs. mannose) influence binding kinetics and specificity .

Q. What kinetic parameters govern the interaction between this compound and sugars?

- Methodological Answer : Stopped-flow fluorescence assays reveal:

- On-rate (kon) : Ranges from 10<sup>3</sup> to 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>, with fructose > tagatose > mannose > glucose .

- Off-rate (koff) : Typically <0.1 s<sup>−1</sup>, ensuring stable complexation .

Table 1 : Kinetic Parameters for Sugar Binding

| Sugar | kon (M<sup>−1</sup>s<sup>−1</sup>) | koff (s<sup>−1</sup>) |

|---|---|---|

| D-Fructose | 1.2 × 10<sup>4</sup> | 0.03 |

| D-Glucose | 2.5 × 10<sup>3</sup> | 0.08 |

| Data derived from stopped-flow experiments at pH 7.4 . |

Q. How can this compound be integrated into reversible covalent inhibitors for therapeutic targets?

- Methodological Answer : Design strategies include:

- Proteasome Inhibition : Mimic peptide substrates (e.g., Bortezomib’s dipeptidyl boronic acid structure) to form reversible covalent bonds with catalytic threonine residues .

- Computational Modeling : Docking studies optimize boronic acid positioning in enzyme active sites (e.g., HIV-1 protease) .

- Bioisosteric Replacement : Replace carboxyl or carbonyl groups with boronic acid to enhance binding affinity and metabolic stability .

In vitro validation involves enzyme inhibition assays (IC50 determination) and cellular toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.